REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]([OH:15])(=O)[CH3:13].[CH2:16](Cl)[Cl:17]>>[Br:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=[O:15])[CH2:13][CH2:16][Cl:17])=[CH:8][CH:7]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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45.3 g
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Type
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reactant
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Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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80 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
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Name
|
β-propionic acid chloride
|
Quantity
|
28.7 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
31.6 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
190 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
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The solution is then stirred for 15 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
Maintaining vigorous stirring
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Type
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ADDITION
|
Details
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have been added
|
Type
|
WASH
|
Details
|
The organic phase is washed neutral
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by evaporation under reduced pressure
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |